molecular formula C17H17F3N2OS B14144473 (5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone CAS No. 850593-14-5

(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B14144473
CAS No.: 850593-14-5
M. Wt: 354.4 g/mol
InChI Key: OPGLZRXQQMGXOD-UHFFFAOYSA-N
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Description

(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a complex organic compound characterized by the presence of a thiophene ring substituted with a methyl group, a piperazine ring substituted with a trifluoromethylphenyl group, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is methylated at the 5-position. The piperazine ring is then introduced through a nucleophilic substitution reaction with a suitable halogenated precursor. The trifluoromethylphenyl group is attached to the piperazine ring via a Friedel-Crafts alkylation reaction. Finally, the methanone group is introduced through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanone group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related compound with a piperidine ring and methoxy groups.

    (-)-Carvone: A natural compound with a similar structural motif, used in various applications.

Uniqueness

(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

850593-14-5

Molecular Formula

C17H17F3N2OS

Molecular Weight

354.4 g/mol

IUPAC Name

(5-methylthiophen-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H17F3N2OS/c1-12-5-6-15(24-12)16(23)22-9-7-21(8-10-22)14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3

InChI Key

OPGLZRXQQMGXOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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